6-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one
Description
6-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is a sulfonamide-containing heterocyclic compound featuring a 3,4-dihydroquinolin-2(1H)-one core fused with a 1,4-thiazepane ring substituted with a phenyl group and sulfonyl moiety. The sulfonyl group at position 6 of the dihydroquinolinone scaffold likely contributes to its pharmacological profile by interacting with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
6-[(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)sulfonyl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c23-20-9-6-16-14-17(7-8-18(16)21-20)29(26,27)22-11-10-19(28(24,25)13-12-22)15-4-2-1-3-5-15/h1-5,7-8,14,19H,6,9-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSTUUNSQJWDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one is a complex organic compound with potential biological activities attributed to its unique structural features. This compound combines a quinoline structure with a thiazepane moiety and a sulfonyl group, which may contribute to its pharmacological properties. The molecular formula is .
Structural Characteristics
The compound's structure includes:
- Quinoline core : Known for its diverse biological activities.
- Thiazepane ring : A seven-membered heterocyclic compound that often exhibits significant biological effects.
- Sulfonyl group : Enhances the compound's reactivity and potential interactions with biological targets.
These features suggest that the compound may exhibit various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives of quinolone structures have shown potent activity against various cancer cell lines such as A549 (lung carcinoma) and HepG2 (liver carcinoma) . The mechanism of action may involve:
- Inhibition of topoisomerase I : This is a common target for anticancer agents, leading to DNA damage and apoptosis in cancer cells.
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 18f | A549 | 29.25 |
| 18g | HepG2 | 42.75 |
Antimicrobial Activity
The thiazepane and quinoline moieties are known to exhibit antimicrobial properties. Studies have shown that thiazepane derivatives can possess significant antibacterial effects against various pathogens . The presence of the sulfonyl group may enhance these effects by increasing the compound's solubility and bioavailability.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation or microbial metabolism.
- DNA intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activity of related compounds. For example:
- Synthesis of Quinoline Derivatives : A series of 6-fluoroquinolone derivatives were synthesized and evaluated for their anticancer properties. These compounds demonstrated significant inhibition against several cancer cell lines .
- Cytotoxicity Evaluation : A study reported on the cytotoxic effects of substituted quinolones on colon carcinoma cell lines (COLO-205 and KM-20L2), showing marked cytotoxicity comparable to known chemotherapeutics .
Scientific Research Applications
Research indicates that compounds with similar structural features often exhibit significant biological activities. For instance, thiazepane derivatives have been associated with:
- Antimicrobial properties : Compounds within this class have shown effectiveness against various bacterial strains.
- Anticancer activity : Some thiazepane derivatives are being investigated for their potential to inhibit tumor growth and metastasis.
Case Studies
- Antimicrobial Studies : A study demonstrated that thiazepane derivatives showed superior antibacterial properties compared to other compounds lacking these functionalities. The presence of the thiazepane ring was critical for enhancing the antibacterial activity against pathogens such as Staphylococcus aureus .
- Anticancer Research : Another investigation focused on the anticancer effects of thiazepane-containing compounds. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .
Synthesis and Reaction Mechanisms
The synthesis of 6-((1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazepane ring.
- Introduction of the sulfonyl group through sulfonation reactions.
The reaction conditions (temperature, solvent choice) are crucial for optimizing yield and purity. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the structure of intermediates and final products.
Potential Applications
Given its unique structure and biological activity, this compound has several potential applications:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new antimicrobial and anticancer agents. |
| Pharmaceuticals | Formulation of drugs targeting specific biological pathways. |
| Biochemical Research | Studies on enzyme interactions and cellular signaling pathways. |
Comparison with Similar Compounds
3,4-Dihydroquinolin-2(1H)-one Derivatives
The 3,4-dihydroquinolin-2(1H)-one core is a common pharmacophore in bioactive molecules. For example:
- Triazole-containing analogs (e.g., (E)-6-(1-((4H-1,2,4-triazol-4-yl)imino)ethyl)-1-benzyl-3,4-dihydroquinolin-2(1H)-one) exhibit CNS activity, with melting points ranging from 201–292°C and yields of 70–82% .
- Sulfenylated derivatives synthesized via tandem sulfenylation/cyclization of N-arylacrylamides demonstrate the versatility of sulfonyl/sulfenyl groups in modulating reactivity and bioactivity .
Thiazepane vs. Diazepine Rings
- 7-Phenyl-1,4-thiazepane-1,1-dioxide: The sulfur atom in the thiazepane ring increases electronegativity compared to diazepine analogs (e.g., 3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxyquinolin-2(1H)-one). This may enhance metabolic stability and solubility .
Sulfonamide Functionalization
Sulfonamide groups are pivotal in drug design due to their hydrogen-bonding capacity. Key comparisons include:
- N-Sulfonamide tetrahydroquinoline derivatives: Synthesized via Buchwald-Hartwig coupling, these compounds (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline sulfonamides) highlight the role of palladium catalysis in introducing sulfonyl groups .
- Thiazinane sulfonamides: Compounds like 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (yield: 66%) demonstrate the synthetic challenges of sulfur-containing heterocycles compared to the target compound’s thiazepane system .
Spectral Data
- IR/NMR : The diazepine-containing analog in shows characteristic peaks at 1663 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), and δ 3.59 ppm (CH₃) in ¹H NMR . The target compound’s sulfonyl group would likely exhibit S=O stretches near 1150–1350 cm⁻¹.
- Mass Spectrometry : The diazepine analog has a molecular ion peak at m/z 297 (M⁺), while sulfonamide derivatives typically show fragmentation patterns consistent with SO₂ loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
